molecular formula C16H23N5 B6318208 Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine, 95% CAS No. 179056-45-2

Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine, 95%

Cat. No. B6318208
CAS RN: 179056-45-2
M. Wt: 285.39 g/mol
InChI Key: ZFWISIVJPXYITF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, such as “Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine, 95%”, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, low cost, etc., with good to excellent yields .


Molecular Structure Analysis

The tetrazole in the compound is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

The compound is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Tetrazole-based compounds have been used in the synthesis of Metal-Organic Frameworks (MOFs) . These MOFs have unique properties such as high adsorption capacity for gases like CO2 and C2H2, and significantly selective separation of CO2/CH4, C2H2/CO2, and C2H2/CH4 . They also show good thermal stabilities, mechanical stabilities, and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions .

Catalysis

The MOFs synthesized using tetrazole-based compounds can act as heterogeneous catalysts . They can efficiently catalyze the cyclic addition reaction between CO2 and different epoxides to produce cyclic carbonates with high conversion yields .

Selective Adsorption

These MOFs also exhibit selective adsorption properties . They can selectively adsorb benzene over cyclohexane .

Pharmaceutical Applications

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Biological Activities

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Synthetic Approaches

Various synthetic approaches to tetrazole derivatives have been highlighted, including the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .

properties

IUPAC Name

N-[[3-(2-methyltetrazol-5-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-21-19-16(18-20-21)14-8-6-7-13(11-14)12-17-15-9-4-2-3-5-10-15/h6-8,11,15,17H,2-5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWISIVJPXYITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC(=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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